1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Catalog No.
S4233899
CAS No.
M.F
C17H23FN2O2S
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sul...

Product Name

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)sulfonylpiperazine

Molecular Formula

C17H23FN2O2S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H23FN2O2S/c18-15-3-5-16(6-4-15)23(21,22)20-9-7-19(8-10-20)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2

InChI Key

CWGZRJOVTJJOJA-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

The exact mass of the compound 1-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]piperazine is 338.14642732 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

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Scientific databases such as PubChem and Chemical Abstracts Service (CAS) can be helpful for finding information on this compound. These resources may provide details on the compound's structure, properties, and potential bioactivity.

  • PubChem:
  • CAS [American Chemical Society]: cas.org (subscription required)

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group attached to a piperazine ring. The bicyclo[2.2.1]heptane moiety contributes to the compound's rigidity, while the fluorophenyl sulfonyl group enhances its solubility and reactivity. This compound is being explored for potential applications in medicinal chemistry and material science due to its distinctive structural features, which may facilitate interactions with various biological targets, including enzymes and receptors.

The chemical reactivity of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine is influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating characteristics of the piperazine ring. It can undergo various reactions, including:

  • Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The fluorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction reactions: The compound may be susceptible to reduction, particularly at the sulfonamide moiety.

Research indicates that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact effectively with various biological targets, making it a candidate for drug development aimed at treating central nervous system disorders and other diseases. The sulfonamide group is known for enhancing bioactivity through improved binding affinities with target proteins, which may lead to therapeutic effects.

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves several steps:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
  • Synthesis of piperazine derivative: Piperazine can be synthesized or purchased commercially.
  • Sulfonation reaction: The introduction of the sulfonyl group onto the piperazine ring can be performed using reagents such as chlorosulfonic acid or sulfur trioxide.
  • Fluorination: The introduction of the fluorine atom into the phenyl ring can be achieved through electrophilic fluorination methods.

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications:

  • Medicinal Chemistry: Potential use in developing drugs targeting various diseases, especially those affecting the central nervous system.
  • Material Science: Its unique structure may allow for applications in creating novel materials with specific properties.

Ongoing studies aim to elucidate the interactions of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine with specific molecular targets such as enzymes and receptors. The bicyclic structure facilitates binding to hydrophobic pockets in proteins, while the piperazine ring can engage with polar residues, enhancing binding affinity and specificity. These interactions are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against various diseases.

Several compounds share structural similarities with 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine:

Compound NameStructural FeaturesUnique Aspects
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazineBicyclic structure with piperazine and nitrobenzyl groupDifferent substituent affects electronic properties
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazineSimilar bicyclic structure but with methoxy groupMethoxy enhances solubility compared to nitro group
1-(Bicyclo[2.2.1]heptan-5-en-2-methyl)-4-(phenoxy)piperazineBicyclic structure with phenoxy substituentDifferent substituent alters biological activity

These compounds highlight the uniqueness of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine through its specific functional groups and structural characteristics that influence its biological activity and potential applications in drug development and material science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

338.14642732 g/mol

Monoisotopic Mass

338.14642732 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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